molecular formula C21H16N2O3 B2474419 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone CAS No. 1105243-97-7

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Cat. No. B2474419
CAS RN: 1105243-97-7
M. Wt: 344.37
InChI Key: ZWGZLNDKGTYPES-UHFFFAOYSA-N
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Description

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a kinase inhibitor, which means that it has the ability to inhibit the activity of certain enzymes in the body. In

Scientific Research Applications

  • Synthesis Techniques : Novel synthesis methods have been developed for compounds related to 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone. For instance, Kwiecień and Szychowska (2006) described the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, highlighting techniques applicable to similar compounds (Kwiecień & Szychowska, 2006).

  • Antimicrobial Activity : Various derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Chavhan et al. (2012) investigated the antibacterial activities of pyrazoles and pyrazoline derivatives involving benzofuran, showing potential antimicrobial applications (Chavhan et al., 2012).

  • Antimitotic and Anticancer Agents : Research has focused on synthesizing derivatives with antimitotic and anticancer activities. Umesha, Sowbhagy, and Basavaraju (2018) synthesized benzofuran linked tetralones, exploring their antimitotic activity. This indicates the potential of similar compounds in cancer research (Umesha, Sowbhagy, & Basavaraju, 2018).

  • Optical Activity and Enantioselective Synthesis : The enantioselective synthesis of compounds involving benzofuran is also a key area of research. Şahin (2019) demonstrated the green synthesis of optically active (S)-1-(benzofuran-2-yl)ethanol, showcasing methods relevant to similar compounds (Şahin, 2019).

  • Chemical Reactivity and Derivative Formation : Studies on the reactivity of related compounds to form new derivatives are ongoing. For instance, Mosslemin and Movahhed (2012) described efficient syntheses of bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones, highlighting the chemical versatility of these compounds (Mosslemin & Movahhed, 2012).

properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c24-21(23-10-9-14-5-1-3-7-17(14)23)13-16-12-20(26-22-16)19-11-15-6-2-4-8-18(15)25-19/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGZLNDKGTYPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

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